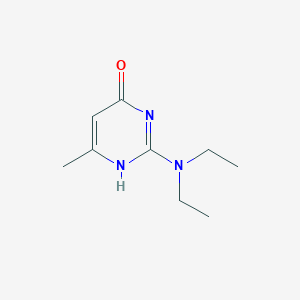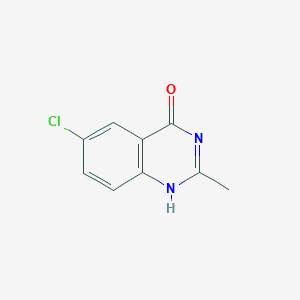
6-chloro-2-methyl-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The technical specification IEC TS 63342:2022 focuses on the light and elevated temperature-induced degradation (LETID) of crystalline silicon photovoltaic modules. This specification aims to assess the effects of light-induced degradation at elevated temperatures by applying electrical current at higher temperatures.
准备方法
The preparation methods for testing LETID involve the following steps:
Sample Preparation: Three samples are required - one as a control and two for testing. The control sample helps track potential power deviations during simulator measurements.
Equipment Setup: The testing involves an environmental chamber with automatic temperature control, internal air circulation, and minimal condensation. The chamber should maintain temperatures up to 75°C.
Current Injection: The samples undergo current injection to simulate LETID. The current is set to twice the initial short-circuit current minus the initial maximum power point current.
化学反应分析
The LETID testing does not involve traditional chemical reactions like oxidation or reduction. Instead, it focuses on the degradation mechanisms induced by light and elevated temperatures. The primary degradation mechanism involves the activation of excess carriers due to light or current injection at temperatures above 50°C.
科学研究应用
The IEC TS 63342:2022 specification is crucial for the photovoltaic industry. It helps manufacturers and researchers understand the degradation mechanisms of photovoltaic modules under real-world conditions. This knowledge is essential for improving the durability and efficiency of photovoltaic modules, leading to more reliable and long-lasting solar energy systems.
作用机制
The mechanism of action for LETID involves the activation of excess carriers in the photovoltaic modules due to light or current injection at elevated temperatures. This activation leads to degradation, which can be observed over months or years in field conditions. The specification provides a standardized method to detect and measure this degradation in a controlled environment.
相似化合物的比较
The IEC TS 63342:2022 specification is unique in its focus on LETID in crystalline silicon photovoltaic modules. Similar specifications include:
IEC TS 63202-4: This specification provides a method for testing the light-induced degradation of photovoltaic cells.
IEC TS 60904-13: This specification focuses on electroluminescence imaging for detecting defects in photovoltaic modules.
These specifications complement each other by providing comprehensive testing methods for various degradation mechanisms in photovoltaic modules.
属性
IUPAC Name |
6-chloro-2-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQUCPOLAQEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
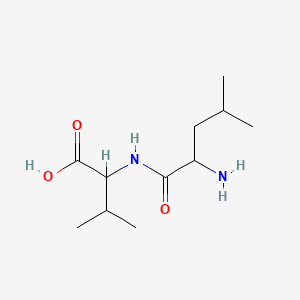
![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B7771702.png)
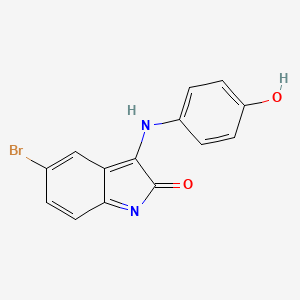
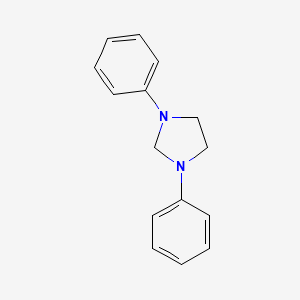
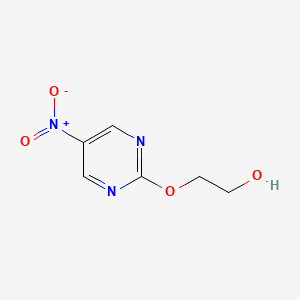
![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)
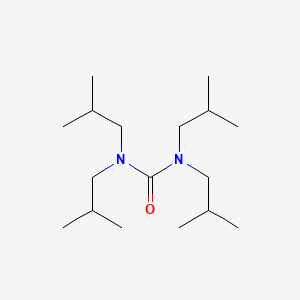
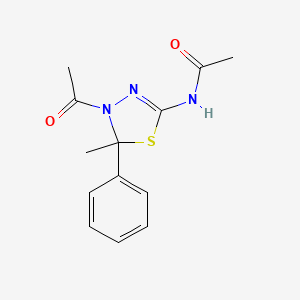
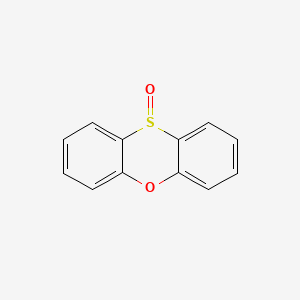
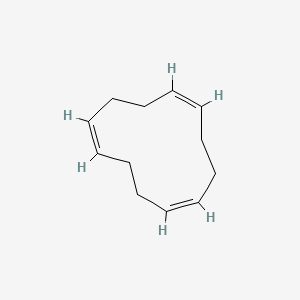

![4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)

